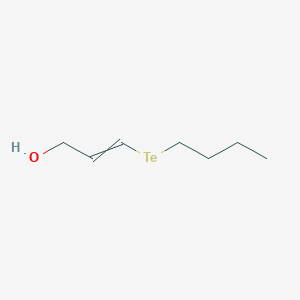

3-(Butyltellanyl)prop-2-en-1-ol

説明

3-(Butyltellanyl)prop-2-en-1-ol is an organotellurium compound featuring a propenol backbone substituted with a butyltellanyl (-TeC₄H₉) group. Its structure combines the reactive enol moiety with the heavy chalcogen tellurium, which confers distinct electronic and steric properties.

特性

CAS番号 |

185841-11-6 |

|---|---|

分子式 |

C7H14OTe |

分子量 |

241.8 g/mol |

IUPAC名 |

3-butyltellanylprop-2-en-1-ol |

InChI |

InChI=1S/C7H14OTe/c1-2-3-6-9-7-4-5-8/h4,7-8H,2-3,5-6H2,1H3 |

InChIキー |

ZLNLHAIFQRVRJH-UHFFFAOYSA-N |

正規SMILES |

CCCC[Te]C=CCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butyltellanyl)prop-2-en-1-ol typically involves the reaction of allyl alcohol with butyltellurium trichloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH2=CHCH2OH+BuTeCl3+3NaOH→CH2=CHCH2TeBu+3NaCl+2H2O

Industrial Production Methods

Industrial production methods for 3-(Butyltellanyl)prop-2-en-1-ol are not well-documented, likely due to the specialized nature of the compound. the general principles of organotellurium chemistry suggest that large-scale synthesis would follow similar routes to laboratory methods, with adjustments for scale and efficiency.

化学反応の分析

Types of Reactions

3-(Butyltellanyl)prop-2-en-1-ol can undergo various chemical reactions, including:

Oxidation: The tellurium atom can be oxidized to higher oxidation states.

Reduction: The tellurium atom can be reduced to lower oxidation states.

Substitution: The butyltellanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as thiols or amines can react with the tellurium center.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tellurium oxides, while substitution reactions can yield a variety of organotellurium compounds.

科学的研究の応用

3-(Butyltellanyl)prop-2-en-1-ol has several applications in scientific research:

Organic Synthesis: It can be used as a reagent in the synthesis of more complex organotellurium compounds.

Materials Science: Organotellurium compounds are being explored for their potential use in semiconductors and other advanced materials.

Biological Studies: The biological activity of organotellurium compounds is of interest, particularly their potential as antioxidants and enzyme inhibitors.

作用機序

The mechanism by which 3-(Butyltellanyl)prop-2-en-1-ol exerts its effects is primarily through the interaction of the tellurium atom with various molecular targets. Tellurium can form strong bonds with sulfur and selenium, which are present in many biological molecules. This interaction can lead to the inhibition of enzymes and other proteins, affecting various biochemical pathways.

類似化合物との比較

Structural and Electronic Differences

The substitution of tellurium in 3-(Butyltellanyl)prop-2-en-1-ol distinguishes it from analogs with sulfur, nitrogen, or aromatic substituents. Key comparisons include:

Table 1: Comparative Analysis of Structural Analogs

*Calculated based on atomic composition.

Key Observations:

- Tellurium vs. Sulfur : The butyltellanyl group introduces significant steric bulk (~1.38 Å atomic radius for Te vs. 1.04 Å for S) and polarizability, which may enhance reactivity in radical or coupling reactions but reduce thermal stability compared to 3-(Phenylthio)prop-2-en-1-ol .

- Aromatic vs. Aliphatic Substituents : Compounds like (E)-3-(2-chlorophenyl)prop-2-en-1-ol exhibit planar aromatic stacking (3.925 Å spacing in crystals) , whereas the aliphatic butyltellanyl group likely disrupts such interactions, impacting solubility and crystallinity.

- Functional Group Effects : The methoxymethyl group in 3-(3-(Methoxymethyl)phenyl)prop-2-en-1-ol increases hydrophobicity, making it suitable for lipid-soluble agrochemical formulations , while the pyrrolidinyl group’s basicity enables salt formation critical in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。